N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide
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Overview
Description
N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class. It is a potent sedative and anxiolytic drug that is used for scientific research purposes only. Clonazolam is a derivative of the FDA-approved drug, Clonazepam, and is known for its high potency and long-lasting effects.
Mechanism of Action
Clonazolam acts on the GABA-A receptors in the brain, which are responsible for the regulation of anxiety and sleep. It enhances the activity of the GABA neurotransmitter, which results in the reduction of neuronal excitability and the induction of sedation and anxiolysis.
Biochemical and Physiological Effects:
Clonazolam produces a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has a hypnotic effect, which makes it useful in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
The main advantage of Clonazolam in lab experiments is its high potency and long-lasting effects, which make it useful in the study of benzodiazepines. However, the use of Clonazolam in lab experiments is limited by its potential for abuse and dependence, and its side effects, which include drowsiness, dizziness, and impaired coordination.
Future Directions
In the future, Clonazolam may be used in the development of new drugs for the treatment of anxiety and sleep disorders. It may also be used in the study of the GABA-A receptor and its role in the regulation of anxiety and sleep. Further research is needed to fully understand the potential of Clonazolam in scientific research and drug development.
Synthesis Methods
The synthesis of Clonazolam involves the reaction of 2-(4-chlorophenyl)-2-methylpropanoic acid with thionyl chloride, followed by the addition of dimethylformamide and propargyl bromide. The resulting compound is then treated with sodium hydride and acetic acid to yield Clonazolam.
Scientific Research Applications
Clonazolam is widely used in scientific research for its sedative and anxiolytic effects. It is used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanism of action of these drugs. Clonazolam is also used in the development of new drugs for the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-methylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-4-12(16)15-9-13(2,3)10-5-7-11(14)8-6-10/h4-8H,1,9H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVQFWQEGMASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.